Methyl 6-amino-2,4-dichloro-3-methylbenzoate
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Overview
Description
Methyl 6-amino-2,4-dichloro-3-methylbenzoate is an organic compound with a complex aromatic structure It is characterized by the presence of amino, chloro, and methyl groups attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-2,4-dichloro-3-methylbenzoate typically involves multi-step organic reactions. One common method starts with the nitration of 2,4-dichloro-3-methylbenzoic acid, followed by reduction to introduce the amino group. The final step involves esterification to form the methyl ester. Reaction conditions often include the use of strong acids for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and acidic catalysts for esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-2,4-dichloro-3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The chloro groups can be reduced to form corresponding hydrocarbons.
Substitution: The chloro groups can be substituted with other nucleophiles like hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydrocarbons or amines.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
Methyl 6-amino-2,4-dichloro-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-amino-2,4-dichloro-3-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of amino and chloro groups allows it to form hydrogen bonds and engage in electrostatic interactions, which are crucial for its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-2,4-dichlorobenzoate
- Methyl 6-amino-3-methylbenzoate
- Methyl 2,4-dichloro-3-methylbenzoate
Uniqueness
Methyl 6-amino-2,4-dichloro-3-methylbenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of amino, chloro, and methyl groups on the benzoate core allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Biological Activity
Methyl 6-amino-2,4-dichloro-3-methylbenzoate is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
This compound has a complex structure characterized by:
- Amino Group : Contributes to its biological interactions.
- Chloro Substituents : Enhance its reactivity and potential biological effects.
- Methyl Group : Impacts the compound's solubility and bioavailability.
The molecular formula is C_{10}H_{9}Cl_{2}N O_{2}, with a molecular weight of approximately 234.08 g/mol. The unique arrangement of these functional groups allows for various interactions with biological targets, such as enzymes and receptors.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties . Studies have shown effectiveness against several bacterial strains, suggesting its potential use in treating infections.
Table 1: Antimicrobial Efficacy Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results demonstrate that the compound can inhibit the growth of various pathogens, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for anticancer activity . Preliminary studies suggest it may induce apoptosis in cancer cells through several mechanisms:
- Inhibition of Cell Proliferation : The compound has shown the ability to reduce cell viability in various cancer cell lines.
- Modulation of Signaling Pathways : It appears to influence pathways associated with cancer progression, including apoptosis and cell cycle regulation.
Table 2: Anticancer Activity in Cell Lines
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
A549 (Lung Cancer) | 25 | Inhibition of proliferation |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The amino group allows for effective binding to active sites on enzymes, potentially inhibiting their function.
- Receptor Interaction : The compound may interact with cellular receptors, modulating signaling pathways critical for cell survival and proliferation.
These interactions are essential for understanding how this compound can be utilized therapeutically.
Case Studies and Research Findings
Recent research has highlighted the potential applications of this compound in both antimicrobial and anticancer therapies. For instance:
-
Case Study on Antimicrobial Properties :
- A study conducted by researchers at [source] evaluated the efficacy of the compound against multi-drug resistant strains of bacteria. Results indicated significant inhibition rates comparable to standard antibiotics.
-
Case Study on Anticancer Activity :
- Another investigation assessed the effects of this compound on breast cancer cells. The findings revealed that treatment with this compound led to a marked decrease in cell viability and increased apoptotic markers.
Properties
Molecular Formula |
C9H9Cl2NO2 |
---|---|
Molecular Weight |
234.08 g/mol |
IUPAC Name |
methyl 6-amino-2,4-dichloro-3-methylbenzoate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-4-5(10)3-6(12)7(8(4)11)9(13)14-2/h3H,12H2,1-2H3 |
InChI Key |
CXZUWBIZEORYCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)C(=O)OC)N)Cl |
Origin of Product |
United States |
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